5-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic molecule featuring a thiazolo-triazole core substituted with a 4-fluorophenyl group and a 4-methylpiperazine moiety.
Properties
IUPAC Name |
5-[(4-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5OS/c1-11-19-17-23(20-11)16(24)15(25-17)14(12-3-5-13(18)6-4-12)22-9-7-21(2)8-10-22/h3-6,14,24H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNSYSHBCDRBIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives.
Biochemical Pathways
It’s worth noting that similar compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound could affect a variety of biochemical pathways.
Result of Action
Similar compounds have shown to inhibit certain enzymes, suggesting that this compound could have similar effects
Biological Activity
The compound 5-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a member of the thiazolo-triazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a thiazolo-triazole core, which is known for its ability to interact with various biological targets.
Biological Activity Overview
Antibacterial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial properties. For instance, derivatives of triazoles have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The specific compound has been evaluated for its Minimum Inhibitory Concentration (MIC) against various bacterial strains, demonstrating promising results.
Anticancer Potential
The thiazolo-triazole derivatives have also been explored for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest . The presence of the fluorophenyl and piperazine groups enhances their interaction with cellular targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Interaction : It may act as a ligand for specific receptors involved in cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives can increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound:
- A study by Mermer et al. synthesized various quinolone-triazole hybrids and found that compounds similar to the one in focus exhibited high antibacterial activity against S. aureus and Klebsiella pneumoniae, with MIC values significantly lower than standard antibiotics .
- Another investigation revealed that triazole derivatives could effectively inhibit the growth of cancer cell lines such as HeLa and MCF-7, indicating their potential use in cancer therapy .
Data Summary
Comparison with Similar Compounds
Substituent Effects: Fluorophenyl vs. Methoxyphenyl
A closely related analog, 5-[(4-Methoxyphenyl)(4-methyl-1-piperazinyl)methyl]-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (), substitutes the 4-fluorophenyl group with a 4-methoxyphenyl group. Key differences include:
- Solubility : Methoxy groups generally improve solubility in polar solvents, whereas fluorine may increase lipophilicity, affecting pharmacokinetic properties.
This substitution pattern is also observed in triazolo-thiadiazoles (), where methoxyphenyl groups are linked to antifungal activity via molecular docking with 14-α-demethylase .
Halogenated Derivatives: Chloro and Bromo Substituents
Compounds 4 and 5 () are isostructural analogs with 4-chlorophenyl and 4-bromophenyl substituents, respectively. Key findings include:
- Synthesis : Both compounds were synthesized in high yields (>80%) and crystallized from dimethylformamide, enabling single-crystal diffraction analysis using SHELX software .
- Structural Conformation : The molecules adopt planar conformations except for one fluorophenyl group, which is perpendicular to the plane. Crystal packing differs slightly to accommodate halogen size (Cl vs. Br), impacting intermolecular interactions .
- Therapeutic Potential: Compound 4 exhibits antimicrobial activity, highlighting the role of halogen substituents in bioactivity .
Analytical Methods for Structural Characterization
Structural elucidation of analogs relies heavily on:
Pharmacological Implications
While direct data for the target compound are unavailable, insights from analogs suggest:
- Antimicrobial Activity : Chlorophenyl derivatives (e.g., compound 4 ) show efficacy, suggesting fluorine or chloro substituents may enhance antimicrobial properties .
- Antifungal Potential: Triazolo-thiadiazoles with methoxyphenyl groups inhibit 14-α-demethylase, a target for azole antifungals, indicating that similar mechanisms may apply to fluorophenyl analogs .
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
